molecular formula C18H22F3N2NaO4 B2904276 Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate CAS No. 2251053-10-6

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate

Cat. No.: B2904276
CAS No.: 2251053-10-6
M. Wt: 410.369
InChI Key: VDAYHHAPFFLENF-UHFFFAOYSA-N
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Description

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate is a complex organic compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with diethyl carbonate under reflux conditions.

    Introduction of the tert-butoxycarbonyl group: The piperazine ring is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to introduce the tert-butoxycarbonyl group.

    Attachment of the trifluoromethylphenyl group: This step involves the reaction of the tert-butoxycarbonyl-protected piperazine with 3-(trifluoromethyl)benzyl bromide in the presence of a base like potassium carbonate.

    Formation of the sodium salt: Finally, the compound is treated with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring or the trifluoromethylphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the specific conditions.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It can be used in studies investigating the effects of trifluoromethyl-substituted compounds on biological systems.

Mechanism of Action

The mechanism of action of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the piperazine ring can interact with various biological targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-phenylacetate: Lacks the trifluoromethyl group, which may result in different biological activity and stability.

    Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]acetate: The trifluoromethyl group is positioned differently, potentially affecting its interaction with biological targets.

Uniqueness

The presence of both the tert-butoxycarbonyl-protected piperazine ring and the trifluoromethylphenyl group makes Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate unique. This combination can enhance its pharmacokinetic properties and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

sodium;2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O4.Na/c1-17(2,3)27-16(26)23-9-7-22(8-10-23)14(15(24)25)12-5-4-6-13(11-12)18(19,20)21;/h4-6,11,14H,7-10H2,1-3H3,(H,24,25);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDZBYACTLTZMP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)C(F)(F)F)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N2NaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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